
rac threo-Dihydro Bupropion Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac threo-Dihydro Bupropion Hydrochloride is a chiral molecule and a major active metabolite of the antidepressant drug bupropion. Bupropion is widely used as a norepinephrine-dopamine reuptake inhibitor and nicotinic acetylcholine receptor antagonist. This compound is known for its role in the pharmacological effects of bupropion, contributing significantly to its antidepressant and smoking cessation properties .
準備方法
Synthetic Routes and Reaction Conditions
rac threo-Dihydro Bupropion Hydrochloride can be synthesized from bupropion through the reduction of the ketone group by 11β-hydroxysteroid dehydrogenase-1 and aldo-keto reductases . The synthesis involves the following steps:
Reduction of Bupropion: Bupropion undergoes reduction to form rac threo-Dihydro Bupropion.
Hydrochloride Formation: The resulting rac threo-Dihydro Bupropion is then converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction processes using suitable reducing agents and catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product. Flow chemistry techniques have been explored to develop greener and safer processes for the preparation of bupropion hydrochloride .
化学反応の分析
Types of Reactions
rac threo-Dihydro Bupropion Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxy derivatives.
Reduction: Further reduction can lead to the formation of other metabolites.
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Hydroxy Derivatives: Formed through oxidation.
Reduced Metabolites: Formed through further reduction.
Substituted Derivatives: Formed through nucleophilic substitution.
科学的研究の応用
Pharmacological Properties
Rac threo-Dihydro Bupropion Hydrochloride exhibits notable biological activity, primarily as a norepinephrine-dopamine reuptake inhibitor. This mechanism enhances the levels of these neurotransmitters in the synaptic cleft, contributing to its antidepressant effects. Additionally, it may possess anxiolytic properties, making it a candidate for treating anxiety disorders and attention deficit hyperactivity disorder (ADHD) .
Table 1: Pharmacological Properties of this compound
Property | Description |
---|---|
Mechanism of Action | Norepinephrine-dopamine reuptake inhibition |
Potential Uses | Depression, anxiety disorders, ADHD |
Interaction with Receptors | Dopamine and norepinephrine receptors |
Metabolic Pathway | Primarily metabolized in the liver |
Metabolic Pathways
The metabolic transformation of this compound occurs mainly in the liver through reduction and hydroxylation processes. It is formed from bupropion via carbonyl reduction catalyzed by enzymes such as 11β-hydroxysteroid dehydrogenase type 1 . The understanding of these metabolic pathways is essential for developing new medications with predictable effects and fewer side effects.
Table 2: Metabolic Pathways of this compound
Step | Enzyme Involved | Resulting Metabolite |
---|---|---|
Reduction | 11β-Hydroxysteroid dehydrogenase type 1 | Threo-Dihydro Bupropion |
Hydroxylation | Various cytochrome P450 enzymes | Other active metabolites |
Research Applications
This compound is primarily utilized in pharmaceutical research and development as a reference standard for analytical studies. Its applications include:
- Interaction Studies : Investigating how this compound interacts with various receptors beyond dopamine and norepinephrine systems can influence drug metabolism and efficacy.
- Pharmacokinetic Studies : Understanding its absorption, distribution, metabolism, and excretion (ADME) profiles aids in predicting clinical outcomes.
- Therapeutic Research : Exploring its potential therapeutic effects could lead to new medications for depression or other conditions .
Case Studies
Several studies have highlighted the significance of this compound in clinical settings:
- Clinical Trials : Research indicates that patients taking bupropion do not experience weight gain commonly associated with other antidepressants, suggesting that rac threo-Dihydro Bupropion may contribute to this profile .
- Genetic Variations Impact : Studies have shown that genetic variations affecting the metabolism of bupropion can alter clinical outcomes, emphasizing the importance of understanding metabolites like rac threo-Dihydro Bupropion .
作用機序
rac threo-Dihydro Bupropion Hydrochloride exerts its effects by inhibiting the reuptake of norepinephrine and dopamine, thereby increasing their levels in the synaptic cleft. It binds to the norepinephrine transporter and the dopamine transporter, prolonging the action of these neurotransmitters . Additionally, it acts as an antagonist at nicotinic acetylcholine receptors, contributing to its smoking cessation properties .
類似化合物との比較
Similar Compounds
Hydroxybupropion: Another major metabolite of bupropion with similar pharmacological activities.
Erythrohydrobupropion: A stereoisomer of dihydrobupropion with different pharmacokinetic properties.
Uniqueness
rac threo-Dihydro Bupropion Hydrochloride is unique due to its specific stereochemistry and its significant contribution to the overall pharmacological effects of bupropion. It circulates at higher concentrations than bupropion during therapy, highlighting its importance in the drug’s efficacy .
生物活性
Rac threo-Dihydro Bupropion Hydrochloride, a metabolite of the antidepressant Bupropion, has garnered attention for its pharmacological properties and biological activity. This article delves into the compound's mechanisms, pharmacokinetics, and relevant research findings.
Overview of this compound
Rac threo-Dihydro Bupropion is one of the enantiomers formed during the metabolism of Bupropion, primarily through the action of carbonyl reductases and 11β-hydroxysteroid dehydrogenase type 1. The compound exhibits significant biological activity, influencing neurotransmitter systems, particularly dopamine and norepinephrine pathways.
Target Interaction :
Rac threo-Dihydro Bupropion primarily targets the dopamine transporter (DAT) . By binding to this transporter, it inhibits the reuptake of dopamine, leading to increased dopaminergic neurotransmission. This action is crucial for its antidepressant effects and potential applications in treating various mood disorders.
Biochemical Pathways :
The enhanced dopaminergic activity influences several biochemical pathways associated with mood regulation and reward mechanisms in the brain. This modulation is linked to improved symptoms in conditions such as major depressive disorder (MDD) and seasonal affective disorder (SAD) .
Pharmacokinetics
The pharmacokinetic profile of rac threo-Dihydro Bupropion indicates that it has a higher plasma exposure compared to its parent compound, Bupropion. Key pharmacokinetic parameters include:
- Cmax (Maximum Concentration) : Threo-dihydrobupropion A shows a significantly higher Cmax than its counterpart B and other metabolites.
- AUC (Area Under Curve) : The AUC for threo-dihydrobupropion A was found to be approximately 5-fold greater than that of threo-dihydrobupropion B .
- Half-life : The half-lives for both threo-dihydrobupropion A and erythro-dihydrobupropion A are notably prolonged, suggesting potential accumulation with repeated dosing .
Case Studies and Clinical Trials
-
Stereoselective Metabolism Study :
A study involving healthy volunteers administered a single 100 mg oral dose of racemic bupropion revealed significant differences in the stereoselective metabolism of its enantiomers. Notably, threo-dihydrobupropion A exhibited a higher plasma exposure than other metabolites, underscoring its potential clinical relevance . -
Comparative Pharmacokinetics :
Research demonstrated that the pharmacokinetic profiles of rac threo-dihydro bupropion and its metabolites were comparable across different formulations of bupropion (immediate-release vs. extended-release). This bioequivalence suggests that therapeutic effects may be consistent regardless of formulation . -
Neurotransmitter Modulation :
In vitro studies indicated that rac threo-dihydro bupropion has approximately 20% of the activity of bupropion itself in modulating neurotransmitter levels, reinforcing its role as an active metabolite with therapeutic implications .
Data Table: Pharmacokinetic Parameters
Parameter | Threo-Dihydrobupropion A | Threo-Dihydrobupropion B | 4-Hydroxybupropion |
---|---|---|---|
Cmax (ng/mL) | Higher | Lower | Significantly higher |
AUC (ng·h/mL) | 5-fold greater | Lower | 17-fold greater |
Half-life (hours) | Longer | Shorter | 20 ± 5 |
特性
CAS番号 |
1396889-62-5 |
---|---|
分子式 |
C₁₃H₂₁Cl₂NO |
分子量 |
278.22 |
同義語 |
rac threo-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol Hydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。